

Application Note: Quantification of Cephalotaxine using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Cephalotaxine

Cat. No.: B1668394

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AN-HPLC-CTX-001

Introduction

Cephalotaxine is a tetracyclic alkaloid derived from plants of the *Cephalotaxus* genus, notably *Cephalotaxus harringtonia*.^[1] It serves as a crucial precursor for the semi-synthesis of potent anti-leukemic drugs, such as homoharringtonine.^[1] Accurate and precise quantification of **Cephalotaxine** in plant materials and extracts is essential for quality control, drug development, and biosynthetic research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Cephalotaxine**.

Method Summary

This method employs reverse-phase HPLC with UV detection for the separation and quantification of **Cephalotaxine**. The chromatographic conditions have been optimized to ensure high resolution and sensitivity.

Instrumentation and Consumables

- HPLC System with a UV detector
- C18 reverse-phase column (e.g., YMC Pack Pro C18, 4.6 × 250 mm, 5 µm)^[2]

- Data acquisition and processing software
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m PVDF)
- HPLC grade acetonitrile, methanol, and water
- Trifluoroacetic acid (TFA)
- **Cephalotaxine** reference standard

Experimental Protocols

1. Preparation of Standard Solutions

A stock solution of **Cephalotaxine** is prepared by accurately weighing a known amount of the reference standard and dissolving it in methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

2. Sample Preparation (from Cephalotaxus Plant Material)

- Dry the plant material (e.g., leaves, stems) in a well-ventilated, shaded area.
- Grind the dried material into a fine powder.
- Accurately weigh 10 g of the powdered plant material and place it in a round-bottom flask.^[2]
- Add 300 mL of ethanol and perform reflux extraction for 3 hours. Repeat this step three times.^[2]
- Combine the ethanol extracts and evaporate to dryness using a rotary evaporator at 55 °C.^[2]

- Dissolve 10 mg of the dried extract in 1 mL of methanol to obtain a stock solution with a concentration of 10 mg/mL.[2]
- Sonicate the solution for 20 minutes to ensure complete dissolution.[2]
- Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial prior to injection. [2]

3. HPLC Conditions

The separation and quantification are performed using the following chromatographic conditions:

Parameter	Condition
Column	YMC Pack Pro C18 (4.6 × 250 mm, 5 µm)[2]
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water[2]
Mobile Phase B	Acetonitrile[2]
Gradient Elution	0–10 min, 7% B; 40 min, 60% B; 45 min, 100% B; 50 min, 7% B; 60 min, 7% B[2]
Flow Rate	1.0 mL/min[2]
Injection Volume	10 µL[2]
Column Temperature	30 °C[2]
Detection	UV at 270 nm[2]

Data Presentation

Table 1: Chromatographic Parameters

Compound	Retention Time (min)
Cephalotaxine	~5.03[3]

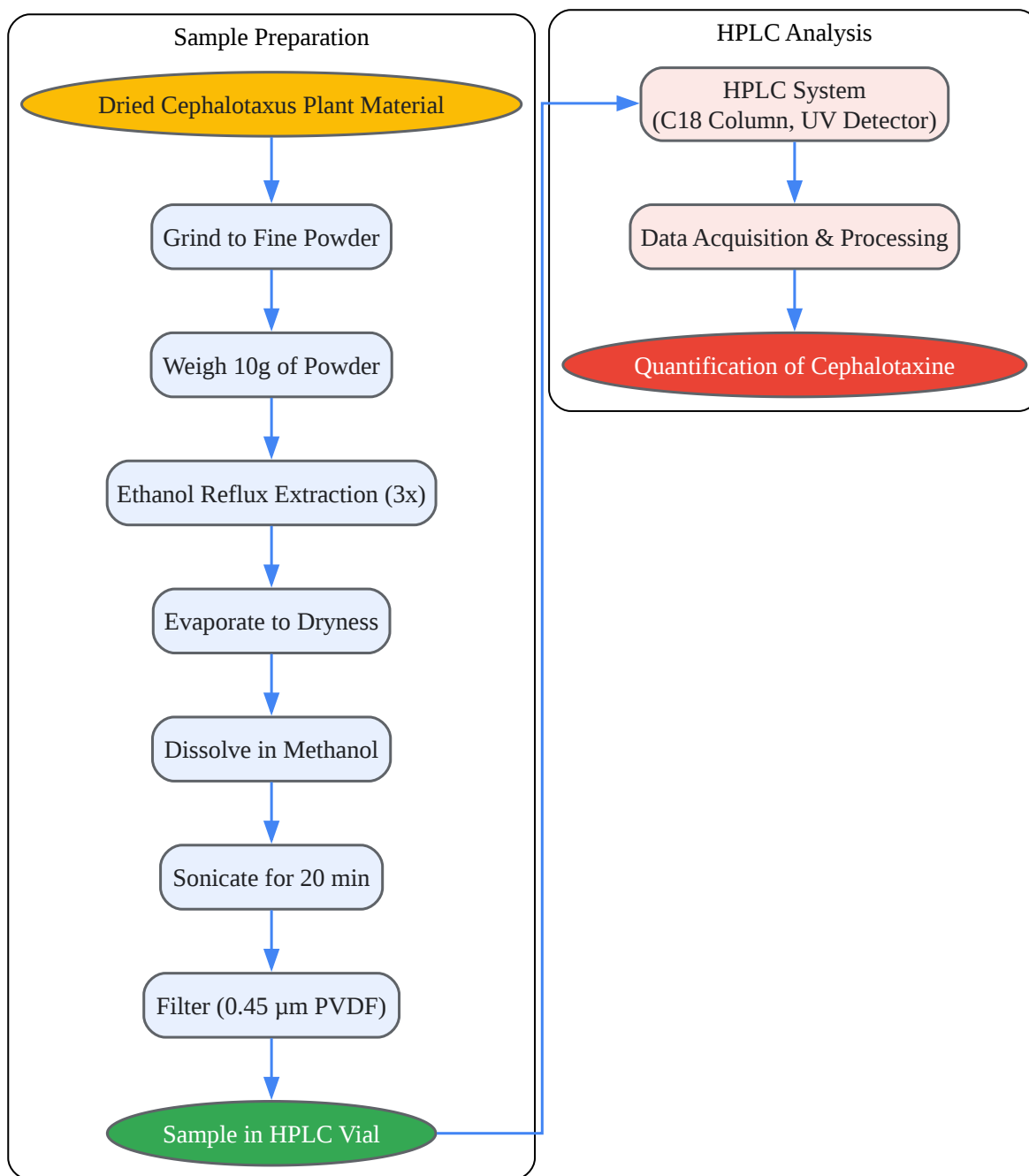
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

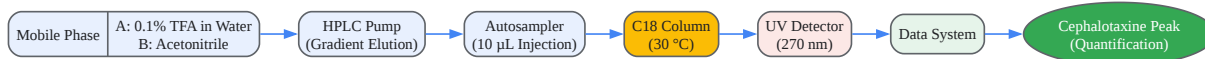
Table 2: Method Validation Parameters (Typical Expected Values)

Parameter	Typical Value
Linearity Range (µg/mL)	0.5 - 100
Correlation Coefficient (r ²)	≥ 0.999
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%
Limit of Detection (LOD)	~35 ng/mL[4]
Limit of Quantification (LOQ)	~100 ng/mL[4]

Note: The LOD and LOQ values are based on validated methods for similar compounds and may vary for **Cephalotaxine**.

Mandatory Visualizations





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